

Application Notes & Protocols for the Ultrasensitive Detection of N-Nitrosomorpholine (NMOR)

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrosomorpholine

CAS No.: 55556-87-1

Cat. No.: B15344912

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A Senior Application Scientist's Guide for Researchers and Pharmaceutical Professionals

A Note on Nomenclature: This guide focuses on the analytical methods for N-Nitrosomorpholine (NMOR), a well-documented and regulated nitrosamine impurity of significant concern in the pharmaceutical industry. The query for "**3,5-Dimethyl-4-nitrosomorpholine**" does not correspond to a commonly cited compound in the scientific literature concerning pharmaceutical impurities. Given the structural similarity and regulatory importance, this document has been expertly curated to address the analytical challenges associated with NMOR, which is likely the compound of interest.

Introduction: The Imperative for NMOR Analysis in Pharmaceutical Quality Control

The detection of N-nitrosamine impurities in pharmaceutical products has evolved into a critical safety and regulatory challenge.^{[1][2]} N-Nitrosomorpholine (NMOR), classified as a probable human carcinogen, represents a significant risk when present in drug substances and

products.[3][4][5][6] Its formation is often linked to manufacturing processes that utilize morpholine or its derivatives as reagents, or from the degradation of certain active pharmaceutical ingredients (APIs).[5]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits for nitrosamines, necessitating the development and validation of highly sensitive and specific analytical methods to ensure patient safety.[2][7][8][9] This guide provides a detailed framework for the detection and quantification of NMOR, grounded in the principles of mass spectrometry. We will explore the causality behind methodological choices and present robust, field-proven protocols for immediate application.

Physicochemical Profile: N-Nitrosomorpholine (NMOR)

Understanding the fundamental properties of NMOR is the cornerstone of effective analytical method development. These characteristics dictate the choice of extraction solvents, chromatographic conditions, and ionization techniques.

Property	Value	Significance for Analysis
Chemical Formula	C ₄ H ₈ N ₂ O ₂	Defines the exact mass for high-resolution mass spectrometry.
Molecular Weight	116.12 g/mol	Essential for preparing standard solutions and for mass spectrometer settings.[4]
Appearance	Pale yellow crystals or liquid (Melting point ~29°C / 84°F)	Influences handling and standard preparation procedures.[4][5][10]
Boiling Point	~224-225 °C	Indicates sufficient volatility for potential analysis by Gas Chromatography (GC).[4]
Solubility	Soluble in water and organic solvents like methanol, dichloromethane.[3][10]	Critical for selecting appropriate extraction solvents and chromatographic mobile phases.
Stability	Light-sensitive, particularly to UV light.[4][10]	Requires use of amber vials and storage in the dark to prevent degradation.

Core Analytical Strategies: A Rationale for Method Selection

The mandate to detect NMOR at trace levels (parts-per-billion) in complex pharmaceutical matrices precludes the use of simple techniques like HPLC-UV.[11] The industry has universally adopted mass spectrometry-based methods for their unparalleled sensitivity and selectivity.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for nitrosamine analysis.[12][13] Its robustness allows for the detection of a wide array of nitrosamines, including thermally labile or less volatile compounds like NMOR, without

derivatization. The choice of ionization source is critical; while Electrospray Ionization (ESI) is suitable for many nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) often provides superior sensitivity for smaller, less polar nitrosamines like NMOR.[13]

- **Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):** A powerful technique for volatile and semi-volatile compounds.[11][14][15] Given NMOR's boiling point, it is amenable to GC analysis. GC-MS/MS can offer excellent chromatographic resolution and is a well-established technique in many quality control laboratories. However, it may require more rigorous sample cleanup to remove non-volatile matrix components that could contaminate the GC inlet and column.
- **The Principle of Isotope Dilution:** For trustworthy and accurate quantification, the use of a stable isotope-labeled internal standard, such as n-Nitrosomorpholine-d8 (NMOR-d8), is non-negotiable.[16] This internal standard is chemically identical to the analyte, meaning it co-elutes and experiences the same extraction inefficiencies and matrix-induced ionization suppression or enhancement. By measuring the ratio of the native analyte to its labeled counterpart, these variations are nullified, leading to highly accurate and precise results.[16]

Detailed Protocol 1: Quantification of NMOR by LC-MS/MS

This protocol provides a validated, step-by-step method for the quantification of NMOR in a solid dosage form (e.g., tablet) using isotope dilution LC-MS/MS.

Instrumentation, Reagents, and Materials

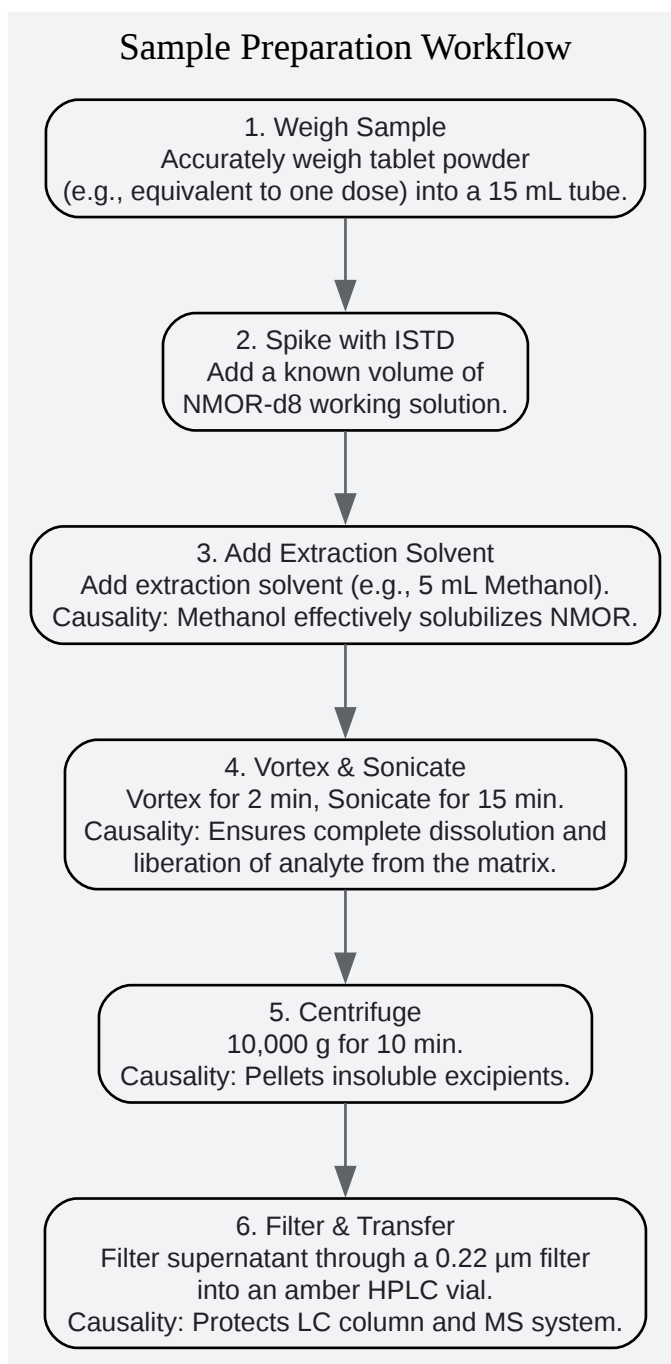
- **Instrumentation:** An HPLC system coupled to a tandem quadrupole mass spectrometer (e.g., Agilent 1290 Infinity II LC with an Agilent 6495C LC/TQ).[17][18]
- **Standards:** N-Nitrosomorpholine (NMOR) and n-Nitrosomorpholine-d8 (NMOR-d8) reference standards.
- **Reagents:** LC-MS grade methanol, water, and formic acid.
- **Materials:** 15 mL polypropylene centrifuge tubes, 0.22 µm syringe filters (e.g., Nylon), amber HPLC vials.

Standard Preparation

- Stock Solutions (100 µg/mL): Accurately weigh ~10 mg of NMOR and NMOR-d8 into separate 100 mL amber volumetric flasks. Dissolve and dilute to volume with methanol. Store at -20°C.[16]
- Intermediate Solutions (1 µg/mL): Dilute 1 mL of each stock solution to 100 mL with methanol in separate amber volumetric flasks.
- Internal Standard (ISTD) Spiking Solution (10 ng/mL): Dilute the 1 µg/mL NMOR-d8 intermediate solution. This solution will be added to all samples and calibration standards.
- Calibration Curve (0.1 to 50 ng/mL): Prepare a series of calibration standards by serially diluting the NMOR intermediate solution. Spike each level with a constant amount of the ISTD Spiking Solution to achieve a final ISTD concentration of ~1 ng/mL in the vial.

Sample Preparation Workflow

The goal of sample preparation is to efficiently extract NMOR from the complex drug product matrix while minimizing interferences.



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Caption: LC-MS/MS Sample Preparation Workflow.

LC-MS/MS Analytical Conditions

Table 1: Liquid Chromatography Parameters

Parameter	Condition	Rationale
Column	Ascentis® Express C18, 150 x 3.0 mm, 2.7 µm[17]	C18 provides good reversed-phase retention for NMOR.
Mobile Phase A	0.1% Formic Acid in Water[17]	Acid modifier promotes better peak shape and ionization.
Mobile Phase B	0.1% Formic Acid in Methanol[17]	Organic solvent for elution.
Flow Rate	0.5 mL/min[17]	Standard flow for the column dimension.
Gradient	3% B to 95% B over 10 min	A gradient ensures elution of the analyte while cleaning the column.
Column Temp.	40 °C	Improves peak shape and reproducibility.

| Injection Vol. | 10 µL | Balances sensitivity with potential matrix load. |

Table 2: Tandem Mass Spectrometry Parameters

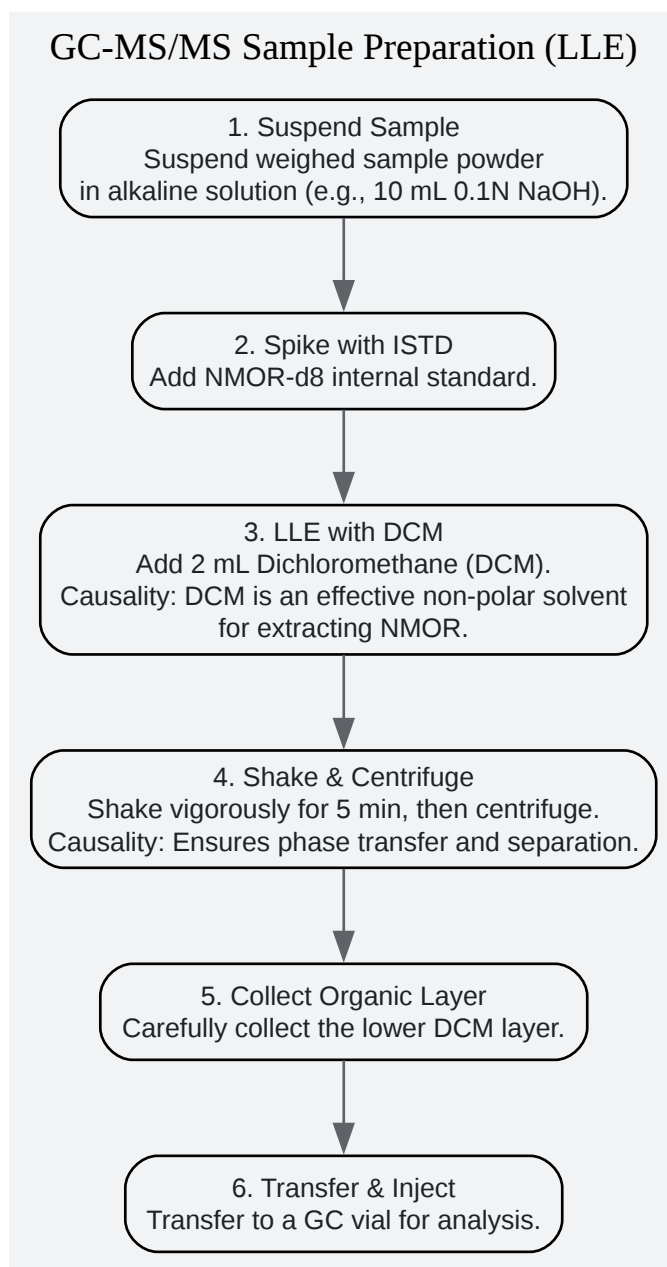
Parameter	Condition	Rationale
Ion Source	APCI, Positive Mode[13] [18]	APCI often provides higher sensitivity for small nitrosamines.
Gas Temp.	290 °C[17]	Optimized for desolvation.
Vaporizer Temp.	350 °C[17]	Ensures efficient vaporization of the mobile phase.
Nebulizer Pressure	25 psi[17]	Creates a fine aerosol for ionization.
Capillary Voltage	3000 V[17]	Drives the ionization process.
Detection Mode	Multiple Reaction Monitoring (MRM)	Provides ultimate selectivity and sensitivity.

| MRM Transitions | NMOR: Q1: 117.1 -> Q3: 87.1, 57.1NMOR-d8: Q1: 125.1 -> Q3: 93.1, 62.1
| Specific precursor-to-product ion transitions for unambiguous identification and quantification.
|

Detailed Protocol 2: Confirmatory Analysis by GC-MS/MS

This protocol is suitable for confirming the presence of NMOR or for laboratories where GC-MS is the primary platform for volatile impurity analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)



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Caption: GC-MS/MS Sample Preparation Workflow.

GC-MS/MS Analytical Conditions

Table 3: Gas Chromatography Parameters

Parameter	Condition	Rationale
Column	SH-I-624Sil MS, 30 m x 0.25 mm, 1.4 µm[14]	A mid-polar phase column suitable for separating nitrosamines.
Injection Mode	Splitless (1 µL)	Maximizes analyte transfer to the column for trace analysis.
Inlet Temp.	250 °C[14]	Ensures rapid volatilization of the analyte.
Oven Program	70°C (4 min), ramp 20°C/min to 240°C (hold 3.5 min)[19]	Temperature program to separate NMOR from solvent and matrix peaks.

| Carrier Gas | Helium | Inert carrier gas standard for GC-MS. |

Table 4: Tandem Mass Spectrometry Parameters (GC)

Parameter	Condition	Rationale
Ion Source	Electron Ionization (EI), 70 eV	Standard, robust ionization for GC-MS.
Source Temp.	230 °C[19]	Optimal temperature to prevent thermal degradation while promoting ionization.
Detection Mode	Multiple Reaction Monitoring (MRM)	Provides selectivity against co-eluting matrix components.

| MRM Transitions | NMOR: Q1: 116 -> Q3: 86, 56 | Characteristic EI fragmentation pattern for NMOR. |

Method Validation and Performance

Any method used for quality control must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[7]

Overall Analytical Workflow



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Caption: Logic Flow for Nitrosamine Impurity Control.

Typical Performance Characteristics

The following table summarizes expected performance data for a validated method.

Table 5: Comparison of Analytical Method Performance

Parameter	LC-MS/MS	GC-MS/MS	Acceptance Criteria
LOD	< 0.5 ng/mL	< 3 ppb[20]	S/N Ratio \geq 3
LOQ	~ 1.0 ng/mL	~ 10 ppb	S/N Ratio \geq 10; RSD \leq 10%
Linearity (r^2)	\geq 0.999[14]	\geq 0.996[20]	$r^2 \geq$ 0.99[2]
Accuracy (% Recovery)	90 - 110%	70 - 130%[21]	Typically 80 - 120%[2]

| Precision (% RSD) | < 5% | < 8%[14] | RSD \leq 15% |

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